molecular formula C7H3ClFNO4S B12979199 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride

6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride

Cat. No.: B12979199
M. Wt: 251.62 g/mol
InChI Key: QUFUWVLRRTYFDZ-UHFFFAOYSA-N
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Description

6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride is a synthetic organic compound with the molecular formula C7H3ClFNO4S. This compound is notable for its unique structure, which includes a fluorine atom, a sulfonyl chloride group, and an oxazole ring. These functional groups make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride typically involves multiple steps:

    Formation of the Oxazole Ring: The initial step often involves the cyclization of a suitable precursor to form the oxazole ring. This can be achieved through the reaction of an ortho-substituted aromatic compound with an appropriate reagent under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. These reagents introduce the fluorine atom selectively at the desired position.

    Sulfonylation: The sulfonyl chloride group is introduced by reacting the intermediate compound with chlorosulfonic acid or sulfuryl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the oxazole ring.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

    Hydrolysis: Water or aqueous bases like sodium hydroxide can be used to hydrolyze the sulfonyl chloride group.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory, antibacterial, or anticancer properties.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Material Science: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: Researchers use this compound to study enzyme inhibition and protein modification, leveraging its reactive sulfonyl chloride group.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride depends on its application:

    Enzyme Inhibition: The sulfonyl chloride group can react with nucleophilic residues in enzyme active sites, leading to irreversible inhibition. This is particularly useful in designing enzyme inhibitors for therapeutic purposes.

    Protein Modification: The compound can modify proteins by reacting with amino acid side chains, such as lysine or cysteine, altering protein function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride
  • 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride
  • 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride

Uniqueness

6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of targeted pharmaceutical agents and specialized materials.

By understanding the detailed properties and applications of this compound, researchers can better leverage its potential in various scientific and industrial fields.

Properties

Molecular Formula

C7H3ClFNO4S

Molecular Weight

251.62 g/mol

IUPAC Name

6-fluoro-2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride

InChI

InChI=1S/C7H3ClFNO4S/c8-15(12,13)6-2-4-5(1-3(6)9)14-7(11)10-4/h1-2H,(H,10,11)

InChI Key

QUFUWVLRRTYFDZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1S(=O)(=O)Cl)F)OC(=O)N2

Origin of Product

United States

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